Increased Molecular Weight and Lipophilicity (cLogP) Compared to Non-Methylated Analog
The target compound, 8-Bromo-7-methyl-imidazo[1,5-a]pyridine, has a molecular weight of 211.06 g/mol, which is 14.03 g/mol (or 7.1%) higher than the non-methylated comparator, 8-bromoimidazo[1,5-a]pyridine (MW: 197.03 g/mol) . This increase is directly attributable to the presence of the 7-methyl group. While experimental LogP data is not publicly reported for this specific compound, a class-level inference based on the methyl group addition predicts an increase in lipophilicity (ΔLogP ≈ +0.5) [1], which is a critical parameter for tuning blood-brain barrier penetration and non-specific binding in biological assays.
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity |
|---|---|
| Target Compound Data | MW: 211.06 g/mol; cLogP: Not reported (estimated increase by ~+0.5 vs. comparator) [1] |
| Comparator Or Baseline | 8-Bromoimidazo[1,5-a]pyridine (MW: 197.03 g/mol) |
| Quantified Difference | ΔMW = +14.03 g/mol (+7.1%); ΔLogP ≈ +0.5 (estimated) |
| Conditions | Molecular weight data from vendor specifications; LogP inference based on standard contribution of a methyl group in heteroaromatic systems. |
Why This Matters
For procurement, this confirms the compound is a distinct chemical entity with non-interchangeable physicochemical properties, which is essential for maintaining consistent behavior in synthetic routes and biological assays.
- [1] PubChem. (n.d.). 8-Bromo-7-methylimidazo[1,5-a]pyridine (CID 130066189). National Center for Biotechnology Information. Retrieved April 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/130066189 View Source
